NDI-Lyso

Lysosome-targeted anticancer Selectivity index Cytotoxicity

NDI-Lyso integrates an NDI fluorophore (ex 500-540 nm, em 550-600 nm), a cathepsin B-cleavable EISA sequence, and a polyarginine lysosomal-targeting domain, delivering real-time imaging and selective anticancer activity (IC50 ~10 μM cancer vs >60 μM normal). Unlike standard NDI probes (no bioactivity) or lysosomotropic agents (low selectivity), NDI-Lyso achieves >6-fold selectivity and caspase-independent apoptosis, bypassing drug resistance. Ideal for in vivo xenograft studies and fluorescence tracking. Order high-purity batches for preclinical research.

Molecular Formula C71H100N22O13
Molecular Weight 1469.7 g/mol
Cat. No. B15581752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDI-Lyso
Molecular FormulaC71H100N22O13
Molecular Weight1469.7 g/mol
Structural Identifiers
InChIInChI=1S/C71H100N22O13/c1-2-3-4-13-37-92-63(101)43-27-29-45-56-46(30-28-44(55(43)56)64(92)102)66(104)93(65(45)103)38-31-54(94)85-52(39-41-18-7-5-8-19-41)61(99)91-53(40-42-20-9-6-10-21-42)62(100)89-49(25-16-35-83-70(77)78)59(97)87-47(23-14-33-81-68(73)74)57(95)86-48(24-15-34-82-69(75)76)58(96)88-50(26-17-36-84-71(79)80)60(98)90-51(67(105)106)22-11-12-32-72/h5-10,18-21,27-30,47-53H,2-4,11-17,22-26,31-40,72H2,1H3,(H,85,94)(H,86,95)(H,87,97)(H,88,96)(H,89,100)(H,90,98)(H,91,99)(H,105,106)(H4,73,74,81)(H4,75,76,82)(H4,77,78,83)(H4,79,80,84)/t47-,48-,49-,50-,51-,52-,53-/m0/s1
InChIKeyBXEVFGPRVVLLOA-GPTJEUSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDI-Lyso: A Lysosome-Targeted Naphthalenediimide Peptide Amphiphile with Enzyme-Instructed Self-Assembly for Selective Cancer Cell Elimination


NDI-Lyso (CAS: 2999646-19-2) is a naphthalenediimide (NDI)-based peptide amphiphile consisting of a hexyl-NDI-βAla fluorophore core conjugated to a Phe-Phe-Arg-Arg-Arg-Arg-Lys (FFRRRRK) peptide sequence [1]. With a molecular weight of 1469.69 Da (C71H100N22O13) [1], this compound exhibits dual functionality as both a fluorescent probe for lysosomal imaging and a lysosome-targeted anticancer agent [1]. The NDI core provides a π-conjugated fluorophore with absorption in the 500–540 nm range and emission spanning 550–600 nm, delivering favorable photostability for live-cell imaging applications . The compound localizes selectively to lysosomes via its basic arginine-rich sequence and undergoes enzyme-instructed self-assembly (EISA) upon cleavage by cathepsin B, forming rigid intralysosomal fibers that induce lysosomal membrane permeabilization (LMP) and subsequent caspase-independent cancer cell death [1][2].

Why NDI-Lyso Cannot Be Replaced by Conventional Lysosome-Targeted Agents or Standard NDI Fluorescent Probes


Generic substitution of NDI-Lyso with either conventional lysosomotropic agents (e.g., chloroquine, Lys05) or standard naphthalenediimide (NDI) fluorescent probes is scientifically invalid due to fundamental mechanistic divergence . Most lysosome-targeted anticancer drugs exhibit very low selectivity for cancer cells relative to normal cells [1], and standard NDI probes lack intrinsic anticancer activity. NDI-Lyso uniquely combines three functional modules in a single molecule: (1) an NDI fluorophore for real-time imaging/tracking, (2) a cathepsin B-cleavable peptide sequence that enables enzyme-instructed self-assembly (EISA) selectively within cancer lysosomes, and (3) a polyarginine domain (RRRRK) that drives lysosomal accumulation and intralysosomal fiber formation [1]. This integrated design enables selective anticancer activity (IC50 ~10 μM in cancer cells vs. >60 μM in normal cells, selectivity index >6) [2]—a therapeutic window not achievable with non-assembling NDI derivatives or conventional lysosomotropic agents. Furthermore, NDI-Lyso induces caspase-independent apoptosis, bypassing the classical caspase-dependent death pathway that is frequently dysregulated in drug-resistant cancers [1].

Quantitative Differentiation Evidence for NDI-Lyso: Comparative Performance Against Closest Analogs


Selectivity Index Against Cancer Cells: NDI-Lyso Exhibits >6-Fold Differential Cytotoxicity Between Cancer and Normal Cells

NDI-Lyso demonstrates a selectivity index exceeding 6-fold between cancer cells and normal cells, a critical differentiation from most lysosome-targeted anticancer drugs which exhibit very low cancer selectivity [1]. In quantitative terms, NDI-Lyso displays an IC50 of approximately 10 μM across multiple cancer cell lines including drug-resistant variants, while normal cells remain largely unaffected with an IC50 exceeding 60 μM under identical assay conditions [2]. This translates to a selectivity index (SI = IC50_normal / IC50_cancer) of >6.0. For comparison, the widely studied lysosomal autophagy inhibitor Lys05 (Lys01 trihydrochloride) exhibits IC50 values of 3.6–7.9 μM against cancer cells but lacks reported selectivity data against normal cells, with toxicity observed at higher doses .

Lysosome-targeted anticancer Selectivity index Cytotoxicity Cancer cell selectivity EISA

Mechanism-Based Therapeutic Differentiation: NDI-Lyso Induces Caspase-Independent Apoptosis via Intralysosomal Self-Assembly

NDI-Lyso uniquely employs enzyme-instructed self-assembly (EISA) within lysosomes, a mechanism absent in conventional lysosome-targeted agents such as chloroquine derivatives, Lys05, or small-molecule NDI probes . Upon cathepsin B-mediated cleavage of its peptide sequence specifically within cancer lysosomes (where cathepsin B is overexpressed), NDI-Lyso undergoes supramolecular assembly into rigid long fibers [1]. This localized assembly induces lysosomal swelling, lysosomal membrane permeabilization (LMP), and membrane disruption, culminating in non-classical caspase-independent apoptotic cell death [1]. In contrast, agents like Lys05 function as autophagy inhibitors by deacidifying lysosomes and impairing autophagic flux, without the self-assembly-triggered physical membrane disruption characteristic of NDI-Lyso [2].

Caspase-independent apoptosis Lysosomal membrane permeabilization EISA Drug resistance bypass Cathepsin B

Fluorescence Imaging Compatibility: NDI-Lyso Exhibits Large Stokes Shift and Superior Photostability for Live-Cell Tracking

The NDI core of NDI-Lyso provides favorable photophysical properties for live-cell imaging, including an excitation wavelength of 500–540 nm and emission wavelength of 550–600 nm . This yields a Stokes shift of approximately 50–60 nm, which is advantageous for minimizing excitation-emission overlap and reducing self-quenching during imaging . Naphthalenediimide-based fluorophores are recognized for exhibiting high photostability even under prolonged excitation [1], a characteristic that distinguishes NDI-based probes from conventional lysosomal trackers such as LysoTracker dyes, which are reported to suffer from poorer photostability and fluorescence quenching [2]. Core-substituted NDI derivatives have demonstrated high fluorescence quantum yields (>0.5) and single-molecule-level photostability [1].

Fluorescent probe Stokes shift Photostability Lysosomal imaging NDI fluorophore

In Vivo Anticancer Efficacy: NDI-Lyso Demonstrates Significant Tumor Growth Inhibition in Cancer and Drug-Resistant Xenograft Models

In vivo evaluation of NDI-Lyso demonstrates significant tumor growth inhibition in both wild-type cancer and drug-resistant cancer xenograft models [1]. When conjugated to a tumor-targeting ligand, NDI-Lyso exhibits high tumor targeting and causes substantial suppression of tumor progression in xenograft studies [2]. This in vivo validation distinguishes NDI-Lyso from many NDI-based probes that remain limited to in vitro characterization. For comparative context, Lys05 (a lysosomal autophagy inhibitor) requires doses of approximately 10 mg/kg/day (i.p.) to achieve EC50 in reducing tumor growth rate in HT29 xenografts, with toxicity emerging at ≥80 mg/kg .

Xenograft model In vivo efficacy Tumor growth inhibition Drug-resistant cancer Preclinical anticancer

Optimal Research and Procurement Applications for NDI-Lyso Based on Quantitative Differentiation Evidence


Preclinical Evaluation of Drug-Resistant Cancer Therapies

NDI-Lyso is ideally suited for preclinical studies targeting drug-resistant cancer cell lines and xenograft models . Its caspase-independent apoptotic mechanism bypasses the classical caspase-dependent death pathway frequently dysregulated in chemoresistant cells, as documented in the primary research article [1]. The compound demonstrates significant tumor growth inhibition in drug-resistant cancer xenograft models, providing a validated tool for exploring therapeutic strategies against acquired resistance [1].

Lysosome-Targeted Anticancer Mechanism Studies with Built-In Imaging Capability

The integrated NDI fluorophore (excitation 500–540 nm, emission 550–600 nm, Stokes shift 50–60 nm) enables real-time tracking of compound localization and lysosomal morphological changes without requiring secondary labeling . This dual-functionality eliminates the need for separate fluorescent probes, reducing experimental complexity and enabling correlation of lysosomal disruption kinetics with cytotoxic outcomes .

Selective Cancer Cell Targeting Research Requiring High Therapeutic Window

For research programs focused on developing cancer-selective therapeutics with minimal off-target toxicity, NDI-Lyso provides a selectivity index exceeding 6-fold (IC50_cancer ~10 μM vs. IC50_normal >60 μM) [2]. This therapeutic window is superior to that of many conventional lysosome-targeted agents, which typically lack cancer-cell selectivity [1]. The compound serves as a benchmark tool for investigating strategies to achieve cancer-specific lysosomal disruption while sparing normal tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDI-Lyso

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.